molecular formula C17H17ClN2O3S B2634507 (E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide CAS No. 17260-49-0

(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide

Cat. No. B2634507
CAS RN: 17260-49-0
M. Wt: 364.84
InChI Key: MPHBYYFCSOWKMZ-HTXNQAPBSA-N
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Description

(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide is a chemical compound with the molecular formula C17H17ClN2O3S . It is typically used for research purposes.


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, a study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . Another study developed a green, facile, and tunable pair electrochemical process for the synthesis of new benzenesulfonamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Anti-Breast Cancer Activity

(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide and its derivatives have been studied for their potential anti-breast cancer activity. A specific derivative, synthesized by cyclocondensation reaction, exhibited notable anticancer activity against the MCF-7 breast cancer cell line. Molecular docking studies predicted its binding with the estrogen receptor α(ERα), supporting its potential as an anti-breast cancer agent (Praveen Kumar, Jai Kumar, J. Barnwal, Ritu Singh, 2021).

Treatment of Idiopathic Pulmonary Fibrosis and Cough

The compound has been claimed for use in the treatment of idiopathic pulmonary fibrosis and cough. Phosphatidylinositol 3-kinase inhibitors closely related to this compound have shown promise in treating these conditions (P. Norman, 2014).

Crystal Structure Analysis

Studies have been conducted to understand the effect of additional methylene groups on the conformation and crystal structure of arylsulfonamide para-alkoxychalcones, which are structurally related to this compound. These studies provide insights into the molecular conformations and interactions in such compounds (M. R. D. de Castro, Ângelo Q. Aragão, H. Napolitano, C. Noda‐Perez, F. Martins, 2013).

Carbonic Anhydrase Inhibitors

Several derivatives of this compound have been investigated as inhibitors of carbonic anhydrase isoforms, which are important for a variety of physiological functions. These studies are relevant for potential applications in treating diseases like glaucoma, epilepsy, obesity, and cancer (Nabih Lolak, Suleyman Akocak, Silvia Bua, R. K. Sanku, C. Supuran, 2019).

Enzyme Inhibition and Antioxidant Potential

The compound and its derivatives have been explored for their enzyme inhibition potential against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as their antioxidant properties. These studies are vital for understanding the compound's potential in neurodegenerative diseases and oxidative stress-related conditions (Naghmana Kausar, Shahzad Muratza, M. Raza, H. Rafique, M. Arshad, A. A. Altaf, A. Asiri, S. S. Shafqat, Syed Rizwan Shafqat, 2019).

Cognitive Enhancing Properties

Related sulfonamide compounds have been identified with cognitive enhancing properties, suggesting potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (W. Hirst, T. Stean, D. Rogers, D. Sunter, Pippa L Pugh, S. Moss, S. Bromidge, G. Riley, Douglas R Smith, Sarah Bartlett, C. Heidbreder, Alan R. Atkins, L. Lacroix, L. Dawson, A. Foley, C. Regan, N. Upton, 2006).

Mechanism of Action

Target of Action

The primary target of the compound (E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . This overexpression is often associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, thereby preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons .

Biochemical Pathways

The inhibition of CA IX by this compound affects the biochemical pathway of tumor cell metabolism . Specifically, it disrupts the process of anaerobic glycolysis, which is upregulated in tumor cells due to hypoxia . This disruption can lead to a decrease in tumor cell proliferation and growth .

Pharmacokinetics

Studies have shown that similar benzenesulfonamide derivatives exhibit good bioavailability

Result of Action

The result of the action of this compound is a significant decrease in tumor cell proliferation . This is due to the compound’s ability to inhibit CA IX, thereby disrupting the metabolic processes that support tumor growth . In addition, the compound has been shown to induce apoptosis in certain cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment, which is often more acidic than normal tissue, can affect the activity of CA IX and, consequently, the efficacy of the compound Additionally, the compound’s stability and action may be affected by factors such as temperature and the presence of other substances in the body

properties

IUPAC Name

(NE)-4-chloro-N-[morpholin-4-yl(phenyl)methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-15-6-8-16(9-7-15)24(21,22)19-17(14-4-2-1-3-5-14)20-10-12-23-13-11-20/h1-9H,10-13H2/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHBYYFCSOWKMZ-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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